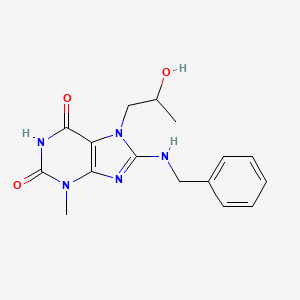
1-(6-Fluoropyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoropyridin-2-yl)ethan-1-ol is a chemical compound with the CAS Number: 960001-33-6 . It has a molecular weight of 141.15 . The IUPAC name for this compound is 1-(6-fluoro-2-pyridinyl)ethanol .
Molecular Structure Analysis
The InChI code for 1-(6-Fluoropyridin-2-yl)ethan-1-ol is 1S/C7H8FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(6-Fluoropyridin-2-yl)ethan-1-ol is a liquid at room temperature .Scientific Research Applications
Synthesis and Reactivity
Transition Metal-Free Synthesis
A study by Almendros et al. (2018) describes the use of a related compound in the transition metal-free synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This method is notable for its mildness and selectivity, with potential applications in pharmaceutical modification (Almendros et al., 2018).
Formation of Complexes
Research by Youinou et al. (1991) discusses the formation of dihelicate and mononuclear complexes involving ethane-bridged ligands, highlighting the potential of similar compounds in complexation reactions with metals (Youinou et al., 1991).
Chemical Properties and Applications
Fluorescent Probes for β-Amyloids
A study by Fa et al. (2015) focuses on the synthesis of a fluorescent probe for β-amyloids, using a compound structurally related to 1-(6-Fluoropyridin-2-yl)ethan-1-ol. This could indicate potential applications in Alzheimer’s disease research (Fa et al., 2015).
Antimicrobial and Antifungal Activity
Pejchal et al. (2015) synthesized novel compounds including a structurally similar compound, demonstrating significant antibacterial and antifungal activity. This suggests possible applications in the development of new antimicrobial agents (Pejchal et al., 2015).
Analytical and Sensor Applications
- Fluorescent Chemosensor Development: Research by Shylaja et al. (2020) describes the synthesis of a fluorescent chemosensor using a compound related to 1-(6-Fluoropyridin-2-yl)ethan-1-ol. This highlights potential applications in the development of sensitive chemical sensors for specific ions and compounds (Shylaja et al., 2020).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(6-fluoropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJMGFWPOYBAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoropyridin-2-yl)ethan-1-ol | |
CAS RN |
960001-33-6 |
Source


|
| Record name | 1-(6-fluoropyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

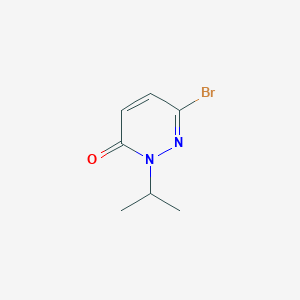

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)
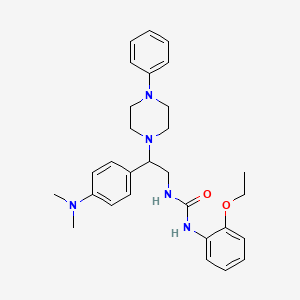
![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)
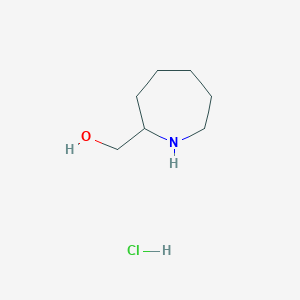
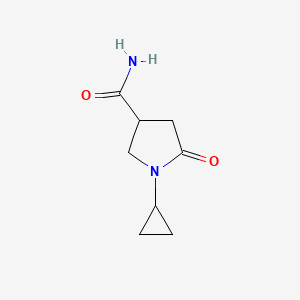

![2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2395715.png)
